molecular formula C11H13N3O7S B155719 DNP-DL-methionine sulfoxide CAS No. 1695-02-9

DNP-DL-methionine sulfoxide

Cat. No.: B155719
CAS No.: 1695-02-9
M. Wt: 331.3 g/mol
InChI Key: FTOHDWRUZIRPDU-UHFFFAOYSA-N
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Description

DNP-DL-methionine sulfoxide is a synthetic organic compound characterized by the presence of nitroaniline and methylsulphinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNP-DL-methionine sulfoxide typically involves multi-step organic reactions. The starting materials often include 2,4-dinitroaniline and 4-(methylsulphinyl)butyric acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

DNP-DL-methionine sulfoxide can undergo various chemical reactions, including:

    Oxidation: The methylsulphinyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups can be reduced to amino groups under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulphinyl group may yield sulfone derivatives, while reduction of the nitro groups may produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DNP-DL-methionine sulfoxide involves its interaction with specific molecular targets and pathways. The nitroaniline and methylsulphinyl groups may play a role in its biological activity, influencing processes such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitroaniline
  • 4-(Methylsulphinyl)butyric acid
  • Other nitroaniline derivatives

Uniqueness

DNP-DL-methionine sulfoxide is unique due to the combination of nitroaniline and methylsulphinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1695-02-9

Molecular Formula

C11H13N3O7S

Molecular Weight

331.3 g/mol

IUPAC Name

2-(2,4-dinitroanilino)-4-methylsulfinylbutanoic acid

InChI

InChI=1S/C11H13N3O7S/c1-22(21)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16)

InChI Key

FTOHDWRUZIRPDU-UHFFFAOYSA-N

SMILES

CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Key on ui other cas no.

1695-02-9

Origin of Product

United States

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